![molecular formula C16H24N2 B11869370 8-Benzyl-1,8-diazaspiro[5.5]undecane CAS No. 1086395-04-1](/img/structure/B11869370.png)
8-Benzyl-1,8-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-1,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. It consists of a spiro[5.5]undecane core with a benzyl group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds can induce apoptosis in cancer cell lines by disrupting calcium signaling pathways in the endoplasmic reticulum (ER) . Specifically, 8-Benzyl-1,8-diazaspiro[5.5]undecane has been explored for its potential to act as a scaffold for designing new therapeutic agents targeting cancer .
- Neuropharmacological Potential : Similar compounds have been investigated for their effects on neurotransmitter systems, suggesting applications in treating neurological disorders . The ability of these compounds to modulate receptor activity positions them as candidates for further exploration in neuropharmacology.
Coordination Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules and ligands in coordination chemistry . Its nitrogen atoms can coordinate with metal ions, enabling the formation of various metal-complexes that are essential in catalysis and materials science.
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials. Its potential as a precursor for specialty chemicals makes it relevant in industrial applications where specific chemical properties are required .
Case Studies
Synthesis Techniques
The synthesis of this compound involves several steps that utilize readily available starting materials and efficient reaction conditions. Recent advancements have focused on improving yield and scalability through optimized methodologies .
Synthetic Route Overview
- Starting Materials : N-benzyl piperidine-4-ketone and ethyl cyanoacetate.
- Key Steps :
- Formation of dicyanocarbodiimide.
- Hydrolysis followed by selective decarboxylation.
- Reduction using lithium aluminum hydride to yield the final compound.
- Advantages : The method provides high yields under mild conditions, making it suitable for large-scale production .
Mechanism of Action
The mechanism of action of 8-Benzyl-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with an oxygen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: Contain both oxygen and sulfur atoms in the spirocyclic framework
Uniqueness
8-Benzyl-1,8-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
8-Benzyl-1,8-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro series, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.
Structural Characteristics
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the diazaspiro framework allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacological Applications
Research indicates that compounds related to this compound exhibit a range of biological activities, particularly in the treatment of:
- Obesity : These compounds can inhibit enzymes like acetyl-CoA carboxylase and antagonize neuropeptide Y (NPY), which plays a role in appetite regulation. For instance, certain derivatives have shown IC50 values less than 10 μM in binding assays targeting NPY receptors .
- Central Nervous System Disorders : Some studies have reported that compounds with similar structures can act on receptors involved in neurological pathways, although their in vivo effectiveness may vary due to pharmacokinetic factors .
- Cancer : The activation of the Endoplasmic Reticulum Stress Response (ERSR) pathway has been noted in studies involving similar diazaspiro compounds. This pathway is crucial for inducing apoptosis in cancer cells, particularly glioma cells .
Target Interactions
The primary mechanisms through which this compound exerts its effects include:
- Calcium Signaling Modulation : The compound influences intracellular calcium levels, which is vital for various cellular functions and can lead to apoptosis in cancer cells .
- Receptor Binding : Binding affinity studies have shown that modifications at specific positions on the diazaspiro framework significantly affect receptor interactions and subsequent biological responses .
Case Study 1: Obesity Treatment
In a study examining the effects of 1,9-diazaspiro[5.5]undecane derivatives on obesity-related pathways, compounds demonstrated significant inhibition of NPY Y5 receptor activity. The binding assays revealed high-affinity interactions with IC50 values ranging from 11 nM to 500 nM depending on structural modifications .
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 11 | NPY Y5 |
Compound B | 16 | MCH-R1 |
Compound C | 500 | Acetyl-CoA Carboxylase |
Case Study 2: Cancer Cell Apoptosis
Another study focused on the induction of ERSR by diazaspiro compounds. When tested on U87-MG glioma cells, certain derivatives led to over a 60-fold increase in CHOP transcript levels, indicating strong activation of apoptosis pathways .
Compound | CHOP Induction (fold change) | Concentration (μM) |
---|---|---|
Compound X | >60 | 20 |
Compound Y | 7-10 | 20 |
Control | 1 | - |
Properties
CAS No. |
1086395-04-1 |
---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
8-benzyl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C16H24N2/c1-2-7-15(8-3-1)13-18-12-6-10-16(14-18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-14H2 |
InChI Key |
ROBNYLCIUULIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.